molecular formula C17H26N2O3S B2525344 (1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448074-62-1

(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2525344
CAS No.: 1448074-62-1
M. Wt: 338.47
InChI Key: UROYKQIWLLPLCD-UHFFFAOYSA-N
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Description

(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic compound that features both piperidine and pyrrolidine rings. The presence of the tosyl group (p-toluenesulfonyl) enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol is used extensively in scientific research due to its versatile reactivity:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol typically involves the functionalization of preformed piperidine and pyrrolidine ringsThe reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and pyrrolidine derivatives. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted piperidine and pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which (1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol exerts its effects involves its interaction with various molecular targets. The tosyl group enhances its ability to participate in nucleophilic substitution reactions, while the piperidine and pyrrolidine rings provide structural stability and reactivity. These interactions facilitate the formation of complex molecular structures, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: :

Properties

IUPAC Name

[1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-4-6-17(7-5-14)23(21,22)18-11-8-15(9-12-18)19-10-2-3-16(19)13-20/h4-7,15-16,20H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROYKQIWLLPLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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